molecular formula C16H24BNO4 B1420452 N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1073353-60-2

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1420452
M. Wt: 305.2 g/mol
InChI Key: XNDAIQVEKVZONM-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (MDB) is an organic compound with a variety of uses in science and industry. It is a versatile compound that can be used as a reagent for a variety of reactions, as a catalyst for chemical reactions, and as a building block for drug synthesis. MDB has been studied extensively for its potential applications in drug discovery and development, and its properties have been extensively investigated in a range of scientific fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric acid ester intermediates with benzene rings, similar to N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, have been synthesized using a three-step substitution reaction. These compounds are confirmed using FTIR, NMR spectroscopy, and mass spectrometry, and their molecular structures are analyzed using X-ray diffraction and density functional theory (DFT). This process ensures the consistency of molecular structures with crystal structures (Huang et al., 2021).

Chemical Stability and Modification

  • Compounds like BSIH, which contain boronate groups similar to N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, are being studied for their hydrolytic stability and conversion efficiency in prochelator-to-chelator transitions. Such compounds demonstrate potential in protecting cells under oxidative stress (Wang & Franz, 2018).

Molecular and Physicochemical Properties

  • The molecular electrostatic potential and frontier molecular orbitals of compounds structurally similar to N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are investigated. This research reveals certain physicochemical properties of these compounds, which can have implications in various scientific applications (Wu et al., 2021).

Boron-Containing Compounds in Medicinal Chemistry

  • The synthesis of boron-containing compounds, structurally related to N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is explored for their potential as HGF-mimetic agents in medicinal chemistry. This involves processes like Miyaura borylation reactions (Das et al., 2011).

Applications in Solar Cell Technology

  • Arylamine derivatives containing elements like 4,4,5,5-tetramethyl-1,3,2-dioxaborolan, which is part of the N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide structure, have been synthesized for use in perovskite solar cells. These compounds show promise in improving the stability and efficiency of solar cells (Liu et al., 2016).

Fluorescence Probes in Biochemistry

  • Boronate ester compounds, sharing structural similarities with N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, are being developed as fluorescence probes. These probes are used for detecting hydrogen peroxide, demonstrating their application in biological and chemical sensing (Lampard et al., 2018).

Advanced Material Development

  • Compounds with the 1,3,2-dioxaborolan moiety, as found in N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, are utilized in the development of highly luminescent conjugated polymers. These polymers have applications in optoelectronics and advanced materials (Zhu et al., 2007).

properties

IUPAC Name

N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)13-8-6-12(7-9-13)14(19)18-10-11-20-5/h6-9H,10-11H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDAIQVEKVZONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674682
Record name N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS RN

1073353-60-2
Record name N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(2-Methoxyethylamine-1-carbonyl)phenyl]boronic acid pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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